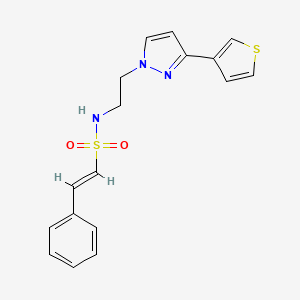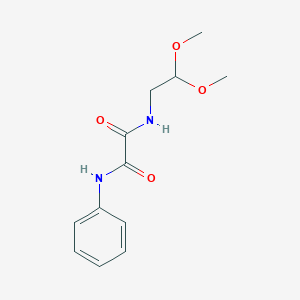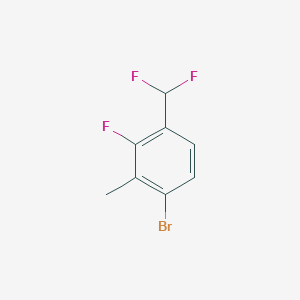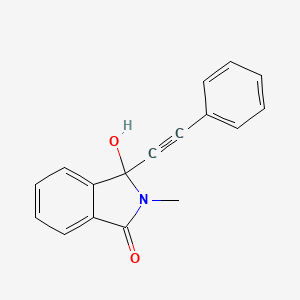
(4-((4-フェニルチアゾール-2-イル)メチル)ピペラジン-1-イル)(2-フェニルチアゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anti-mycobacterial, anticancer, and antituberculosis activities . The presence of phenylthiazol in the compound suggests potential for enhanced biological activity, as thiazole rings are known to be present in many biologically active molecules.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of secondary amines with various reagents to introduce the desired functional groups. For instance, in one study, secondary amines were treated with 4-bromomethylbenzenesulfonyl chloride to obtain sulfonyl amines, which were then reacted with 2-furyl(1-piperazinyl)methanone to form the final derivatives . Another synthesis approach involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield the desired product . These methods demonstrate the versatility of piperazine chemistry in generating a wide array of derivatives with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . Additionally, single crystal X-ray diffraction studies can reveal the conformation of the piperidine ring and the geometry around sulfur atoms in sulfonyl-containing derivatives . The molecular structure is crucial for understanding the compound's potential interactions with biological targets and for the design of new derivatives with improved activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo substitution reactions to introduce different functional groups, which can significantly alter their biological activity. For example, the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with dichlorobenzenesulfonyl chloride led to the synthesis of a compound with a distorted tetrahedral geometry around the sulfur atom . These reactions are essential for the diversification of the piperazine scaffold and the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability and optical properties, can be studied using techniques like thermogravimetric analysis and theoretical calculations . The thermal properties can indicate the stability of the compound under physiological conditions, which is important for its potential use as a therapeutic agent. The electronic parameters, including the HOMO-LUMO energy gap, can provide insights into the reactivity and interaction of the compound with biological targets .
科学的研究の応用
- PTPAは、有機エレクトロニクスにおいて有望な用途を持つ有機半導体です。 PTPAは、温度の上昇に伴い電気伝導率が上昇するため、有機発光ダイオード(OLED)などの用途に適しています .
- PTPAは、3次非線形感受率(χ(3))と非線形屈折率(n(2))において、驚くべきスイッチング挙動を示します。 これらの特性は、光スイッチングシステムでのPTPAの利用を示唆しています .
- PTPA薄膜は、単斜晶系構造で結晶化します。 その特性を理解することは、薄膜技術の進歩につながる可能性があります .
有機半導体
光スイッチングシステム
薄膜技術
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug substance can be positively modulated by the incorporation of a piperazine heterocycle .
Result of Action
Similar compounds have been found to exhibit anticancer activity .
特性
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c29-24(21-17-31-23(26-21)19-9-5-2-6-10-19)28-13-11-27(12-14-28)15-22-25-20(16-30-22)18-7-3-1-4-8-18/h1-10,16-17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVPPWSUAFJCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

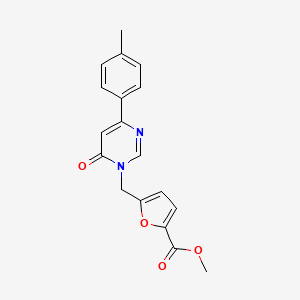

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
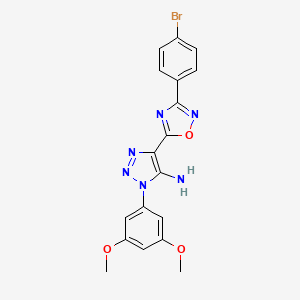
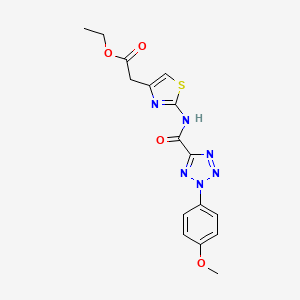
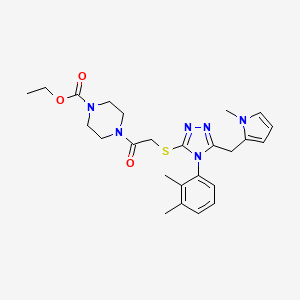
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
